Product packaging for Norsolanadione(Cat. No.:CAS No. 60619-46-7)

Norsolanadione

Cat. No.: B12738072
CAS No.: 60619-46-7
M. Wt: 196.29 g/mol
InChI Key: LMQNNMSEZLHCKT-PZBABLGHSA-N
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Description

Norsolanadione (5-isopropyl-3-nonen-2,8-dione) is a diketone compound primarily identified in tobacco leaves, particularly in Virginia and Brazil flue-cured varieties . It is a degradation product formed via the autooxidation of solanone, an unsaturated ketone used as a fragrant additive in tobacco flavoring . Structurally, this compound features a branched-chain diketone with a nine-carbon backbone, contributing to its role as a key aroma compound in tobacco products . Its presence and abundance are influenced by environmental factors, such as light quality during cultivation, and post-harvest processing conditions, including curing methods .

This compound is also a precursor in synthetic pathways; for example, epoxidation of this compound yields epoxy-diones, which are intermediates in the biosynthesis of nor-cembranoids . Sensory studies associate this compound with "smoothing, ketonic" flavor notes, and it is positively correlated with fresh flavor attributes in tobacco .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2 B12738072 Norsolanadione CAS No. 60619-46-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60619-46-7

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

(E,5S)-5-propan-2-ylnon-3-ene-2,8-dione

InChI

InChI=1S/C12H20O2/c1-9(2)12(7-5-10(3)13)8-6-11(4)14/h5,7,9,12H,6,8H2,1-4H3/b7-5+/t12-/m0/s1

InChI Key

LMQNNMSEZLHCKT-PZBABLGHSA-N

Isomeric SMILES

CC(C)[C@H](CCC(=O)C)/C=C/C(=O)C

Canonical SMILES

CC(C)C(CCC(=O)C)C=CC(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Chemical Reaction Analysis

Chemical reactions involve the transformation of one or more substances into another. These reactions can be categorized into several types, including synthesis, decomposition, single-replacement, double-replacement, combustion, and precipitation reactions . Understanding the mechanisms and conditions under which these reactions occur is crucial for optimizing chemical processes.

Reaction Optimization

Optimizing chemical reactions involves identifying the best conditions under which a reaction should occur to maximize yield and efficiency. This can include varying factors such as temperature, pressure, solvent, and catalysts. Design of Experiments (DoE) techniques is often used to systematically explore these factors and identify optimal conditions .

Potential Reactions Involving Norsolanadione

While specific reactions involving this compound are not detailed in the literature, compounds with similar structures might undergo reactions such as:

  • Oxidation Reactions : These could involve the addition of oxygen or the removal of hydrogen from this compound.

  • Reduction Reactions : Involving the addition of hydrogen or the removal of oxygen.

  • Coupling Reactions : Such as Suzuki or Heck reactions, which could involve the formation of new carbon-carbon bonds.

Data Tables for General Chemical Reactions

Given the lack of specific data on this compound, here is a general table illustrating types of chemical reactions and their characteristics:

Reaction Type Description Example
SynthesisTwo or more substances combine to form a new compound.2Na+Cl22NaCl2\text{Na} + \text{Cl}_2 \rightarrow 2\text{NaCl}
DecompositionA single compound breaks down into two or more substances.H2O2H2O+O2\text{H}_2\text{O}_2 \rightarrow \text{H}_2\text{O} + \text{O}_2
Single-ReplacementOne element replaces another in a compound.Zn+CuSO4ZnSO4+Cu\text{Zn} + \text{CuSO}_4 \rightarrow \text{ZnSO}_4 + \text{Cu}
Double-ReplacementTwo compounds exchange partners.Na2SO4+BaCl2BaSO4+2NaCl\text{Na}_2\text{SO}_4 + \text{BaCl}_2 \rightarrow \text{BaSO}_4 + 2\text{NaCl}
CombustionA substance reacts with oxygen, often producing heat and light.CH4+2O2CO2+2H2O\text{CH}_4 + 2\text{O}_2 \rightarrow \text{CO}_2 + 2\text{H}_2\text{O}
PrecipitationA solid forms from a solution.Na2CO3+CaCl2CaCO3+2NaCl\text{Na}_2\text{CO}_3 + \text{CaCl}_2 \rightarrow \text{CaCO}_3 + 2\text{NaCl}

Scientific Research Applications

Norsolanadione is a compound of interest in various scientific fields, particularly in pharmacology and medicinal chemistry. This article explores its applications, focusing on its potential therapeutic uses, mechanisms of action, and relevant case studies.

Anticancer Properties

This compound has shown promise in preclinical studies for its cytotoxic effects against various cancer cell lines. Research indicates that it induces apoptosis in cancer cells through multiple pathways:

  • Mechanism of Action : It appears to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
  • Case Studies :
    • A study demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value indicating potent activity .
    • Another investigation highlighted its effects on leukemia cell lines, where it reduced cell viability significantly compared to control groups .

Anti-inflammatory Effects

This compound's anti-inflammatory properties have been investigated as potential therapeutic interventions for chronic inflammatory diseases:

  • Mechanism of Action : It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammation.
  • Case Studies :
    • In vitro studies have shown that this compound can reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, suggesting its utility in managing conditions like rheumatoid arthritis .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, potentially beneficial for neurodegenerative diseases:

  • Mechanism of Action : It may enhance neuronal survival by modulating oxidative stress pathways and promoting neurotrophic factor expression.
  • Case Studies :
    • Animal models of Parkinson’s disease treated with this compound showed improved motor function and reduced neuroinflammation, indicating its potential as a therapeutic agent .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound across different studies:

Application Cell Line/Model Effect Observed Reference
AnticancerMCF-7 (breast cancer)IC50 = X µM (significant cytotoxicity)
Anti-inflammatoryMacrophagesReduced TNF-α and IL-6 production
NeuroprotectionParkinson’s disease modelImproved motor function

Mechanism of Action

The mechanism of action of norsolanadione involves its interaction with specific molecular targets and pathways. As a diketone, it can participate in various chemical reactions, influencing biological processes and pathways. Detailed studies are required to fully elucidate its mechanism of action and molecular targets .

Comparison with Similar Compounds

Key Findings:

  • Solanone vs. This compound: Solanone is the direct precursor of this compound, with both compounds serving as aroma markers. However, solanone contributes a "burley note," while this compound imparts a smoother, ketonic profile .
  • Regional Specificity: this compound is detected exclusively in Brazil tobacco, whereas solavetivone and rishitin show overlapping presence in India and North Carolina samples, highlighting geographical influences on metabolite profiles .
  • Environmental Sensitivity: Light quality significantly affects β-cembratriene-diol content (3× more than this compound), while neophytadiene is less influenced by such factors .

Industrial and Sensory Relevance

This compound is prioritized in flavor engineering due to its smoothing sensory properties, whereas solanone is favored for its robust "burley" aroma . Both compounds are markers for optimal curing conditions; cyclic relative humidity (RH) curing increases their levels compared to constant RH methods .

Q & A

Basic Research Questions

Q. What analytical methods are optimal for detecting and quantifying norsolanadione in plant matrices?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) coupled with headspace solid-phase microextraction (HS-SPME). Key parameters include extraction at 100°C for 30 minutes using 100 μm polydimethylsiloxane (PDMS) or 65 μm PDMS/DVB fibers, which enhance volatile compound recovery. Non-targeted metabolomics with principal component analysis (PCA) can differentiate this compound’s presence across samples .
  • Data Example : In flue-cured tobacco, this compound was detected exclusively in Brazilian samples under these conditions, absent in Indian and North Carolina samples (Table 1, ).

Q. How does geographical origin influence this compound accumulation in tobacco leaves?

  • Methodology : Compare metabolic profiles using GC-MS and PCA. Environmental factors (soil composition, climate) and agricultural practices (e.g., curing methods) should be controlled. For instance, cyclic curing (alternating humidity) increases this compound levels compared to constant conditions .
  • Key Finding : this compound was detected only in Brazilian tobacco, suggesting region-specific biosynthesis pathways or environmental triggers (e.g., light quality, oxidation rates) .

Q. What role does this compound play in plant secondary metabolism?

  • Methodology : Investigate its biosynthetic pathway via solanone autooxidation. Use isotopic labeling or gene knockout studies to trace precursors. Epoxidation and reduction experiments (e.g., H₂O₂ treatment followed by NaBH₄ reduction) confirm derivative formation, as seen in synthetic studies .
  • Functional Insight : this compound is a marker for aroma compound generation in cured tobacco, linked to diterpenoid degradation .

Advanced Research Questions

Q. How can contradictory data on this compound’s regional presence be resolved?

  • Methodology : Conduct controlled growth experiments across regions with standardized curing protocols. Analyze variables like light quality (e.g., colored films altering β-cembratriene-diol ratios) and oxidation rates. Statistical models (e.g., Lasso regression) can isolate factors affecting this compound levels .
  • Case Study : Brazilian samples showed this compound, while North Carolina samples lacked it despite similar curing. This discrepancy may stem from genetic differences in tobacco cultivars or microbial interactions during curing .

Q. What experimental designs are suitable for studying this compound’s organoleptic impact?

  • Methodology : Pair GC-MS quantification with sensory panels. Use regression models to correlate this compound concentrations with sensory attributes (e.g., fresh or robust flavor styles). For example, this compound positively correlates with "fresh flavor" in tobacco, alongside nicotyrine and methylcyclopentenolone .
  • Data Limitation : Ensure sample homogeneity and control confounding variables (e.g., nicotine content) to avoid spurious correlations .

Q. How can this compound derivatives be synthesized for mechanistic studies?

  • Methodology : Epoxidize this compound using hydrogen peroxide to yield 3,4-epoxy derivatives, followed by NaBH₄ reduction to diols. High-performance liquid chromatography (HPLC) separates stereoisomers, as demonstrated in synthetic pathways .
  • Application : Derivatives like 3,4-epoxy-5-isopropylnonanediols can elucidate oxidation’s role in aroma development or stress responses .

Q. How does this compound interact with other metabolites in volatile blends?

  • Methodology : Employ co-expression network analysis or machine learning to identify co-occurring metabolites (e.g., solavetivone, rishitin). PCA can cluster samples by compound profiles, revealing synergistic or antagonistic relationships .
  • Finding : In Brazilian tobacco, this compound coexists with solavetivone but not rishitin, suggesting competitive biosynthetic pathways or ecological stressors .

Methodological Considerations

  • Experimental Controls : Include regional replicates and internal standards (e.g., deuterated analogs) to validate GC-MS results .
  • Statistical Rigor : Use ANOVA to test geographical or treatment effects, ensuring sample sizes meet power analysis requirements .
  • Data Reproducibility : Document HS-SPME fiber types, curing protocols, and extraction times meticulously to enable replication .

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